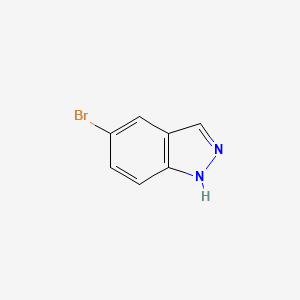

5-bromo-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVHMYNPQCLUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354020 | |

| Record name | 5-bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-57-1 | |

| Record name | 5-bromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-1H-indazole chemical properties and structure

An In-depth Technical Guide to 5-bromo-1H-indazole: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, this compound is a compound of significant interest. As a halogenated derivative of indazole, it serves as a versatile building block and a "privileged scaffold" in medicinal chemistry. Its structure is foundational in the synthesis of a wide array of pharmacologically active molecules, leading to the development of novel therapeutic agents in fields such as oncology and neurology.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance.

Chemical Structure and Identifiers

This compound features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at position 5. This bromine substituent is crucial as it enhances reactivity and provides a site for further chemical modifications, which is instrumental in developing derivatives with specific biological activities.[1][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 53857-57-1 | [5][6] |

| Molecular Formula | C₇H₅BrN₂ | [5][6][7] |

| Molecular Weight | 197.03 g/mol | [5][6][8] |

| InChI | 1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | [5][6] |

| InChIKey | STVHMYNPQCLUNJ-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=NN2 | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. It typically appears as a white to light orange crystalline powder.[6][8]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 123-135 °C | [6] |

| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [6][9] |

| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 12.74 ± 0.40 (Predicted) | [6] |

| Solubility | Soluble in methanol, DMSO, and DMF.[3][6][10] Insoluble in water.[11] | |

| Storage | Store sealed in a dry place at room temperature. | [6] |

Synthesis and Purification

A common and effective method for synthesizing this compound uses 4-bromo-2-methylaniline as the starting material. The process involves an initial acetylation followed by a diazotization and cyclization reaction.

Experimental Protocol: Synthesis from 4-bromo-2-methylaniline

This protocol is adapted from a documented procedure.[12]

-

Acetylation : To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.

-

Cyclization : Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture. Heat the solution to reflux at 68°C for 20 hours.

-

Workup and Isolation :

-

Cool the reaction mixture to 25°C and distill the volatile components under vacuum (30 mmHg, 30-40°C).

-

Add water (225 mL) in portions and continue distillation to remove remaining volatiles via azeotropic distillation.

-

Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.

-

Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.

-

-

Extraction and Purification :

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and filter through another Celite pad.

-

Dry the organic solution over magnesium sulfate (3 g) and filter through a silica gel pad (45 g) with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding heptane (0.45 L) during distillation until only dry solids remain.

-

Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, this compound.[12]

-

Spectral Analysis

Structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic methods. While the spectra themselves are not reproduced here, data is available in various chemical databases.

-

Nuclear Magnetic Resonance (¹H NMR) : Provides information on the hydrogen environments in the molecule, confirming the substitution pattern on the aromatic rings.[13]

-

Infrared (IR) Spectroscopy : Helps identify characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

Biological and Pharmacological Significance

The indazole scaffold is a cornerstone in drug discovery, and its derivatives have demonstrated a wide range of biological activities.[4][14] this compound, in particular, is a key starting material for compounds with therapeutic potential.

-

Anticancer Activity : Many indazole derivatives exhibit potent anticancer properties. They have been investigated as inhibitors of crucial cellular targets like Polo-like kinase 4 (PLK4) and Poly(ADP-ribose) Polymerase (PARP).[4][15] Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by targeting the Bcl2 family and the p53/MDM2 pathway.[14]

-

Kinase Inhibition : The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, enabling potent inhibition of various protein kinases, which are often dysregulated in cancer.[3][14]

-

Synthetic Cannabinoids : The this compound core is a structural feature in some synthetic cannabinoids, such as ADB-5'Br-BUTINACA, which are potent agonists of cannabinoid receptors CB1 and CB2.[16]

-

Other Applications : Derivatives have also been explored for anti-inflammatory and antimicrobial activities.[4] Additionally, this compound has been shown to be an effective corrosion inhibitor for copper.[6]

Key Experimental Protocols: Biological Assays

To assess the biological activity of compounds derived from this compound, various in vitro assays are employed. The MTT assay is a standard colorimetric method for evaluating antiproliferative activity.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This is a generalized protocol based on standard methodologies.[14]

-

Cell Seeding : Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (solubilized in DMSO, then diluted in media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its favorable chemical properties and versatile structure make it an essential building block for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and biological context is crucial for leveraging its full potential in developing next-generation therapeutic agents and novel materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 53857-57-1 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. srinichem.com [srinichem.com]

- 9. CAS 53857-57-1 | this compound - Synblock [synblock.com]

- 10. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. This compound(53857-57-1) 1H NMR [m.chemicalbook.com]

- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The 5-Bromo-1H-Indazole Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets, serving as a fertile ground for the development of novel therapeutics. The 1H-indazole core, a bicyclic aromatic heterocycle, is a prominent member of this class. Its structural resemblance to the purine base of ATP allows it to function as a competitive inhibitor for a vast array of enzymes, particularly protein kinases.[1][2] The introduction of a bromine atom at the 5-position creates 5-bromo-1H-indazole, a versatile and highly valuable intermediate. The bromine atom not only modulates the electronic properties of the ring system but also serves as a crucial synthetic handle for introducing molecular diversity through modern cross-coupling reactions, such as Suzuki and Heck couplings.[1][3] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, derivatization, and application in the development of targeted therapies, with a focus on kinase and PARP inhibitors.

Synthesis of the this compound Core

The preparation of the this compound scaffold and its key derivatives can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of appropriately substituted anilines or benzonitriles.

Key Synthetic Intermediates

A particularly useful starting material for many drug discovery campaigns is 5-bromo-1H-indazol-3-amine . Its synthesis is often the first key step, providing a platform for further elaboration.

Further derivatization often involves Suzuki coupling at the C5-bromo position to introduce various aryl or heteroaryl moieties, followed by reactions at the C3-amino group to build out the final molecule.

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of inhibitors for two major classes of cancer targets: Protein Kinases and Poly(ADP-ribose) Polymerases (PARPs).

Kinase Inhibitors (e.g., VEGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[5][6] Inhibiting the VEGFR signaling cascade is a clinically validated anti-cancer strategy. Several approved drugs, such as Pazopanib and Axitinib, feature an indazole core that interacts with the ATP-binding site of the kinase.[2]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3][7][8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells prevents the repair of SSBs, which then deteriorate into DSBs during replication.[3][7] Without a functional HR pathway, the cell cannot repair these DSBs, leading to cell death—a concept known as synthetic lethality.[7] The indazole scaffold has been explored for the development of potent PARP inhibitors.

Quantitative Biological Data

Derivatives of this compound have demonstrated potent anti-proliferative activity against a range of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for representative compounds derived from a 5-bromo-1H-indazol-3-amine core.

Table 1: Anti-proliferative Activity of Indazole-Thioacetamide Derivatives (Series 5) [4]

| Compound | K562 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Liver) IC₅₀ (µM) |

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 5k | 12.17 ± 2.85 | >50 | >50 | 3.32 ± 0.43 |

Data represents mean ± standard deviation from three independent experiments.[4]

Table 2: Anti-proliferative Activity of Indazole-Piperazine Derivatives (Series 6) [4]

| Compound | K562 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Liver) IC₅₀ (µM) |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5.15 ± 0.55 | 10.16 ± 0.87 | 15.12 ± 1.21 | 12.33 ± 1.12 |

Data represents mean ± standard deviation from three independent experiments.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The C5-bromo position acts as a key anchor point for diversification.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine[4]

-

Reaction Setup: A mixture of 5-bromo-2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (80%, 10.0 eq) is combined in a round-bottom flask.

-

Reaction Condition: The mixture is heated to reflux for 20 minutes. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The crude solid is washed with water and dried under vacuum to afford 5-bromo-1H-indazol-3-amine as a solid product, typically in high yield.

Protocol 2: Cell Viability (MTT) Assay[4]

-

Cell Seeding: Human cancer cell lines (e.g., K562, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized indazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Data Acquisition: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance data is normalized to untreated control cells. IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, combined with its inherent ability to interact with critical biological targets like kinases and PARPs, makes it an invaluable starting point for drug discovery programs. The bromine atom at the C5 position provides a reliable handle for generating diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. As our understanding of disease biology deepens, this versatile core will undoubtedly continue to feature in the design and development of the next generation of targeted therapies.

References

- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Bromo-1H-Indazole Core: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of several clinically approved drugs. The introduction of a bromine atom at the 5-position of the indazole core significantly influences the molecule's physicochemical properties, often enhancing its biological potency and providing a versatile handle for further chemical modifications. This technical guide provides an in-depth overview of the biological activities of the 5-bromo-1H-indazole core, with a focus on its anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this promising heterocyclic scaffold.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various this compound derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the IC50 values of representative this compound derivatives against several human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1] |

| A549 (Lung Cancer) | >40 | [1] | |

| PC-3 (Prostate Cancer) | >40 | [1] | |

| HepG2 (Liver Cancer) | >40 | [1] | |

| HEK-293 (Normal Kidney Cells) | 33.2 | [1] | |

| 5k | HepG2 (Liver Cancer) | 3.32 | [1] |

| K562 (Chronic Myeloid Leukemia) | 12.17 | [1] | |

| HEK-293 (Normal Kidney Cells) | 12.17 | [1] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their interaction with critical signaling pathways that regulate cell fate. Two of the most notable pathways are the p53/MDM2 pathway and the Bcl-2 family-mediated apoptotic pathway.

p53/MDM2 Signaling Pathway:

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Some this compound derivatives have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

Bcl-2 Family and Apoptosis:

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Certain this compound derivatives can modulate the expression of these proteins, leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins. This shift in balance triggers the mitochondrial apoptotic cascade, culminating in cancer cell death.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562, HepG2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Certain this compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for representative this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 9 | S. pyogenes PS | 4 | [2] |

| Compound 12 | Penicillin-resistant S. aureus | (256-fold more potent than 3-MBA) | [2] |

| Compound 18 | Penicillin-resistant S. aureus | (256-fold more potent than 3-MBA) | [2] |

| Indazole derivative 5 | S. aureus | 64-128 | [3] |

| S. epidermidis | 64-128 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

-

Mueller-Hinton Broth (MHB)

-

This compound derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock solution of the this compound derivative to the first well and perform serial two-fold dilutions across the plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) as observed by the naked eye.

Kinase Inhibitory Activity

The indazole scaffold is a well-known hinge-binding motif for many protein kinases. Consequently, this compound derivatives have been explored as potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis, a process vital for tumor growth and metastasis.

VEGFR Signaling Pathway

VEGF binds to its receptor, VEGFR, on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound derivatives can act as competitive inhibitors of ATP at the kinase domain of VEGFR, thereby blocking its downstream signaling.

Experimental Protocol: In Vitro VEGFR Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound derivatives against VEGFR kinase.

Materials:

-

Recombinant human VEGFR kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

VEGFR substrate (e.g., a synthetic peptide)

-

This compound derivative stock solution (in DMSO)

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the this compound derivative in kinase buffer. Prepare a solution of VEGFR kinase and substrate in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase/substrate solution to each well. Then, add the serially diluted inhibitor or a DMSO control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The ATP concentration should be near the Km value for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence to quantify ADP production).

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Synthesis Workflow

The synthesis of biologically active this compound derivatives often starts from commercially available 5-bromo-2-fluorobenzonitrile. A general synthetic workflow is depicted below.

This workflow allows for the introduction of diverse substituents at the C3 and N1 positions of the indazole core, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Conclusion

The this compound core represents a versatile and valuable scaffold in drug discovery and development. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and kinase inhibitory agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists working with this promising class of compounds. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of the this compound core.

References

5-Bromo-1H-Indazole: A Bioisosteric Masterkey for Unlocking Novel Drug Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of 5-Bromo-1H-Indazole as a Bioisostere of Indole.

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing efficacy, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, stands out as a powerful tool in this endeavor. This technical guide delves into the core principles and practical applications of utilizing this compound as a bioisostere for the ubiquitous indole scaffold. Through a comprehensive review of its impact on physicochemical properties and its successful implementation in the design of kinase inhibitors and serotonergic ligands, this document serves as a critical resource for researchers aiming to leverage this unique chemical entity in the development of next-generation therapeutics.

The Principle of Bioisosterism: A Foundation for Rational Drug Design

Bioisosterism is a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's properties to enhance its therapeutic potential.[1] The core concept involves substituting atoms or groups within a molecule with other moieties that possess similar size, shape, and electronic distribution.[2] This substitution can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability, while potentially reducing toxicity.[3]

The relationship between indole and this compound serves as a compelling example of non-classical bioisosterism. While structurally distinct, the indazole ring system can effectively mimic the indole core, participating in similar crucial interactions with biological targets.[4] The addition of a bromine atom at the 5-position further modulates the electronic and lipophilic character of the molecule, offering a vector for optimizing target engagement and pharmacokinetic properties.

Bioisosteric replacement of a lead compound to achieve desired properties.

Physicochemical Properties: A Comparative Analysis

The introduction of a bromine atom and the alteration of the heterocyclic core from indole to indazole have a profound impact on the molecule's physicochemical characteristics. These changes are critical in drug design as they influence solubility, lipophilicity, and metabolic stability.

A head-to-head comparison of 5-bromo-1H-indole-2-carboxylic acid and its non-brominated counterpart, 1H-indole-2-carboxylic acid, highlights the impact of bromination on these key parameters.

| Property | 5-Bromo-1H-indole-2-carboxylic acid | 1H-indole-2-carboxylic acid | Reference |

| Molecular Formula | C₉H₆BrNO₂ | C₉H₇NO₂ | [1] |

| Molecular Weight | 240.05 g/mol | 161.16 g/mol | [1] |

| Melting Point | 287-288 °C | 202-206 °C | [1] |

| Calculated logP | 3.17 | 2.31 | [1] |

| Predicted pKa | 4.25 ± 0.30 | 4.44 ± 0.30 | [1] |

| Appearance | White to light yellow solid | Off-white to yellow to brown crystalline powder | [1] |

| Solubility | Soluble in DMSO and DMF | Soluble in ethanol, DMSO, and methanol | [1] |

The increased molecular weight and calculated logP of the brominated compound indicate a higher lipophilicity, which can influence cell permeability and plasma protein binding.

Case Studies in Drug Discovery

The strategic deployment of the this compound scaffold has proven fruitful in the development of novel therapeutics, particularly in the fields of oncology and neuroscience.

Kinase Inhibitors in Oncology

The indazole nucleus is recognized as a "privileged scaffold" in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5] The 5-bromo substituent provides a valuable handle for synthetic modification to enhance potency and selectivity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFRs are crucial mediators of angiogenesis, a process hijacked by tumors to support their growth and metastasis.[6] Several indazole-based compounds, such as Axitinib and Pazopanib, are approved kinase inhibitors that target VEGFR. The this compound moiety has been incorporated into novel VEGFR-2 inhibitors, demonstrating potent anti-proliferative activity against various cancer cell lines.

Inhibition of VEGFR-2 signaling by this compound-based inhibitors.

Polo-like Kinase 4 (PLK4) Inhibition:

PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication, and its overexpression is linked to tumorigenesis.[7] Indazole-based compounds have been developed as potent and selective PLK4 inhibitors.

Inhibition of PLK4-mediated centriole duplication by this compound derivatives.

Serotonin Receptor Ligands in Neuroscience

The indolethylamine scaffold, found in the neurotransmitter serotonin and various psychoactive compounds, is a prime candidate for bioisosteric replacement with this compound. This modification has been explored to develop novel ligands for serotonin receptors, particularly the 5-HT₂A receptor, which is implicated in various neurological and psychiatric conditions.

A study on indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provides a direct comparison of the biological activity of an indole compound and its this compound bioisostere.[2]

| Compound | Target | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| 5-MeO-DMT (Indole) | 5-HT₂A | 13 ± 1 | 95 ± 2 | [2] |

| This compound analog | 5-HT₂A | 189 ± 73 | 91 ± 3 | [2] |

While the this compound analog showed a decrease in potency at the 5-HT₂A receptor compared to 5-MeO-DMT, it retained high efficacy, demonstrating the viability of this bioisosteric replacement. Further optimization of the indazole scaffold could lead to compounds with improved properties.

Activation of the 5-HT2A receptor signaling cascade by a this compound analog.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of this compound

Method: From 4-bromo-2-methylaniline

Materials:

-

4-bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Water

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Silica gel

-

Heptane

Procedure:

-

In a flask, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) and treat with acetic anhydride (0.109 L) at a temperature below 40°C.

-

Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

-

Reflux the solution at 68°C for 20 hours.

-

Cool the reaction mixture to 25°C and distill off the volatiles under vacuum (30 mmHg, 30-40°C).

-

Add water in portions (total of 225 mL) and continue distillation to remove residual volatiles as an azeotrope.

-

Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and adjust the pH to 11 by adding 50% sodium hydroxide solution (520 g) while keeping the temperature below 37°C.

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), filter through a Celite pad, and separate the layers.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield this compound.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a this compound derivative against a target kinase.

Materials:

-

Target kinase (e.g., VEGFR-2, PLK4)

-

Kinase-specific substrate

-

ATP

-

Test compound (this compound derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 384-well plate, add the test compound solution or vehicle control.

-

Add the kinase and substrate mixture to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using appropriate software.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a this compound derivative on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Serotonin Receptor Functional Assay (Calcium Flux Assay)

Objective: To determine the functional activity (agonist or antagonist) of a this compound derivative at a specific serotonin receptor (e.g., 5-HT₂A).

Materials:

-

Cell line stably expressing the serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Test compound

-

Reference agonist (e.g., serotonin)

-

Assay buffer

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Plate the cells in the assay plate and allow them to grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

For agonist testing, add serial dilutions of the test compound to the wells and measure the change in fluorescence over time.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known concentration of the reference agonist and measure the fluorescence response.

-

The change in fluorescence intensity corresponds to the intracellular calcium concentration.

-

For agonists, calculate the EC₅₀ value from the dose-response curve. For antagonists, calculate the IC₅₀ value.

Conclusion

The bioisosteric replacement of the indole nucleus with this compound represents a powerful and validated strategy in modern drug discovery. This technical guide has demonstrated that this substitution can favorably modulate physicochemical properties and lead to the development of potent and selective ligands for challenging biological targets, including protein kinases and G-protein coupled receptors. The provided experimental protocols offer a practical framework for the synthesis and evaluation of novel this compound-based compounds. As the quest for innovative therapeutics continues, the strategic application of bioisosterism, exemplified by the indole to this compound switch, will undoubtedly remain a key driver of success in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ascendance of 5-Bromo-1H-Indazole: A Technical Guide to its Role in Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as the foundation for targeted therapeutics is paramount. Among the heterocyclic compounds that have garnered significant attention, 5-bromo-1H-indazole has emerged as a "privileged" structure, underpinning the development of a new generation of kinase and PARP inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of this compound in the ongoing quest for more effective and selective pharmaceuticals.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a bioisostere of the naturally occurring indole nucleus found in many biologically active compounds. The strategic placement of a bromine atom at the 5-position of the indazole ring not only enhances the molecule's reactivity but also provides a crucial handle for synthetic diversification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological activity.[1]

Significance in Oncology and Beyond

Derivatives of this compound have demonstrated remarkable potential in oncology, primarily through the inhibition of key enzymes that drive cancer progression. These include protein kinases, which are central to cellular signaling pathways, and poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.

Kinase Inhibition: Targeting Aberrant Cell Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers. The indazole scaffold's structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding site of various kinases.[2] This has led to the development of potent inhibitors of several key oncogenic kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

c-Met: A receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, invasion, and metastasis.

-

AXL: A receptor tyrosine kinase associated with poor prognosis and the development of drug resistance.

The development of kinase inhibitors based on the this compound scaffold allows for the creation of highly selective and potent therapeutic agents that can disrupt the signaling pathways essential for tumor growth and survival.

PARP Inhibition and Synthetic Lethality: A Targeted Approach

In addition to kinase inhibition, this compound derivatives have been explored as inhibitors of PARP. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, such as those harboring BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, these compounds lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination pathway, these double-strand breaks cannot be repaired, leading to cell death through a concept known as "synthetic lethality." This approach offers a highly targeted therapeutic strategy that selectively kills cancer cells while sparing normal cells with functional DNA repair mechanisms.[3]

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity of a series of 3,5-disubstituted indazole derivatives, where the core scaffold is derived from this compound. This data highlights the structure-activity relationship (SAR) and the potential of these compounds as anticancer agents.

Table 1: In Vitro Anticancer Activity of 5-Substituted-1H-indazole-3-amine Derivatives (IC50 in µM) [4]

| Compound ID | R Group | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Hepatoma) | HEK-293 (Normal) |

| 6o | 4-(trifluoromethoxy)phenyl | 10.5 | 5.15 | 11.2 | 13.5 | 33.2 |

| 6p | 4-(trifluoromethyl)phenyl | 12.8 | 6.24 | 13.5 | 15.1 | >50 |

| 6q | 3-(trifluoromethyl)phenyl | 15.3 | 7.89 | 16.2 | 18.3 | >50 |

| 5-Fu (Control) | - | 8.5 | 4.2 | 9.1 | 10.3 | 25.6 |

Data represents the concentration required to inhibit 50% of cell growth.[4]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.

DOT script for PARP Inhibition and Synthetic Lethality Pathway

DOT script for a Generic Kinase Inhibitor Discovery Workflow

DOT script for VEGFR Signaling Pathway

DOT script for c-Met Signaling Pathway

DOT script for AXL Signaling Pathway

Experimental Protocols

The development of drugs based on the this compound scaffold relies on a suite of robust experimental protocols to synthesize and evaluate these compounds.

Synthesis of this compound

A common and effective method for the preparation of the this compound core involves the reaction of 4-bromo-2-methylaniline with a diazotizing agent followed by cyclization.

Materials:

-

4-bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

-

Heptane

-

Silica gel

Procedure:

-

A flask containing 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride at a temperature below 40°C.

-

The solution is stirred for 50 minutes, after which potassium acetate and isoamyl nitrite are added.

-

The solution is refluxed at 68°C for 20 hours.

-

The mixture is cooled to 25°C, and the volatile components are removed under vacuum.

-

Water is added in portions, and the azeotrope of water and volatiles is distilled off.

-

The product mass is transferred back to the reaction vessel, and concentrated hydrochloric acid is added.

-

The mixture is heated to 50-55°C, and more acid is added in portions over 2 hours.

-

The solution is cooled to 20°C, and 50% sodium hydroxide is added to bring the pH to 11.

-

Water and ethyl acetate are added, and the mixture is filtered.

-

The layers are separated, and the aqueous phase is further extracted with ethyl acetate.

-

The combined organic layers are washed with brine and filtered.

-

The organic solution is dried over magnesium sulfate and filtered through a silica gel pad with ethyl acetate.

-

The eluant is concentrated by rotary evaporation, with heptane being added during the distillation.

-

The resulting solids are slurried with heptane, filtered, and dried under vacuum to yield this compound.[5]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, c-Met, AXL)

-

Kinase substrate (specific for the kinase)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the appropriate substrate, and the diluted test compound.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. Luminescence or fluorescence is typically measured using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

-

Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[4]

Conclusion

The this compound scaffold has firmly established itself as a cornerstone in the design and development of novel targeted therapies. Its synthetic tractability and ability to serve as a potent inhibitor of key oncogenic pathways, including those driven by kinases and PARP, have made it a molecule of immense interest to the drug discovery community. The continued exploration of the vast chemical space around this privileged core promises to yield a new generation of more effective and selective drugs for the treatment of cancer and other diseases. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 5-Bromo-1H-indazole

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of indazole, a bioisostere of indole, it serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds designed for various biological targets, including kinase inhibitors.[2]

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed experimental protocols for its synthesis, its key reactive characteristics, and safety considerations. The information presented is intended to support researchers in its effective utilization for the development of novel therapeutic agents and advanced materials.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. These properties have been compiled from various sources and are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrN₂ | [4][5] |

| Molecular Weight | 197.03 g/mol | [6][7] |

| Appearance | White to yellow or tan powder/solid. | [2][4] |

| Melting Point | 123-127 °C | [4][7] |

| Boiling Point | 333.8 °C at 760 mmHg (Predicted) | [8] |

| Solubility | Soluble in Methanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2][5] | |

| logP (XLogP3) | 2.9 | [6] |

| pKa | Data for the parent indazole are pKa1 = 1.04 (indazolium/indazole) and pKa2 = 13.86 (indazole/indazolate).[9] | |

| SMILES | Brc1ccc2[nH]ncc2c1 | [4] |

| InChI Key | STVHMYNPQCLUNJ-UHFFFAOYSA-N | [4][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from 4-Bromo-2-methylaniline

This procedure involves the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[10]

Experimental Protocol:

-

Acetylation: In a suitable reaction flask, suspend 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the resulting solution for 50 minutes.

-

Cyclization: To the solution, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours.

-

Workup (Part 1 - Distillation): Cool the reaction to 25°C. Remove volatile components by distillation under vacuum (30 mmHg) at 30-40°C. Add water in portions (total of 225 mL) and continue azeotropic distillation to remove remaining volatiles.

-

Workup (Part 2 - Hydrolysis): Transfer the product mass back to the reaction vessel using water (50 mL). Add concentrated hydrochloric acid (400 mL) and heat the mixture to 50-55°C. Charge an additional 100 mL of concentrated HCl in portions over 2 hours.

-

Workup (Part 3 - Extraction): Cool the solution to 20°C. Carefully add 50% sodium hydroxide (approx. 520 g) to bring the pH to 11, ensuring the temperature does not exceed 37°C. Add water (100 mL) and ethyl acetate (350 mL), then filter the mixture through a Celite pad. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).

-

Purification: Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad. Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate, and concentrate by rotary evaporation. During evaporation, add heptane (total of 0.45 L) until only dry solids remain. Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product.[10]

Synthesis from 5-Bromo-2-fluorobenzaldehyde

This method provides an alternative route via condensation with hydrazine.[11]

Experimental Protocol:

-

Reaction Setup: To 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol), add hydrazine (10 mL).

-

Reflux: Heat the reaction mixture under a gentle reflux for 4 hours.

-

Workup: Evaporate the excess hydrazine under reduced pressure. Add ethyl acetate (200 mL) to the residue.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over sodium sulfate.

-

Purification: Evaporate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.[11]

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the reactivity of its heterocyclic ring and the presence of the bromo substituent.

-

N-Functionalization: The proton on the indazole nitrogen can be substituted to introduce various functional groups, which is a common strategy in drug design.

-

C-H Functionalization: While the 3-position of the indazole ring is less reactive than that of indole, it can still undergo certain reactions.[1]

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, and alkynyl groups. This is a primary application in the synthesis of complex molecules.

-

Intermediate for Other Indazoles: It serves as a precursor for other substituted indazoles, such as 5-iodo-1H-indazole and 3,5-dibromo-1H-indazole, further expanding its synthetic utility.[12]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4) and Serious Eye Damage (Category 1).[6]

-

Signal Word: Danger.[4]

-

Hazard Statements:

-

Precautionary Measures:

-

Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[13]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[14]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties, coupled with the reactivity of the bromo group in cross-coupling reactions, make it an important intermediate for the creation of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling precautions is essential for its safe and effective use in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 53857-57-1 [sigmaaldrich.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 53857-57-1 | this compound - Synblock [synblock.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. This compound | 53857-57-1 [chemicalbook.com]

- 13. fishersci.es [fishersci.es]

- 14. fishersci.com [fishersci.com]

The Pivotal Role of 5-Bromo-1H-Indazole in Modern Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors, driving significant advancements in the development of targeted therapies for a multitude of diseases, particularly cancer. This technical guide provides an in-depth exploration of the core principles underlying the efficacy of this compound-based inhibitors, complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

The this compound Core: A Privileged Scaffold for Kinase Inhibition

The indazole ring system is a bioisostere of the purine core of adenosine triphosphate (ATP), the ubiquitous phosphate donor for all kinase-catalyzed reactions. This structural mimicry allows indazole derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. The strategic placement of a bromine atom at the 5-position of the indazole ring offers several advantages in drug design. It provides a crucial anchor point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to the target kinase.

Mechanism of Action: Hinge-Binding and Beyond

The primary mechanism by which this compound-based inhibitors exert their effects is through competitive inhibition at the ATP-binding site of kinases. The nitrogen atoms of the indazole ring often form critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a hallmark of many potent kinase inhibitors and is crucial for high-affinity binding.

Substitutions at various positions on the this compound core allow for the fine-tuning of inhibitory activity and selectivity. Modifications at the N1 and C3 positions, often achieved through synthetic methodologies like Suzuki coupling, enable the introduction of diverse chemical moieties that can interact with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket. This multi-point interaction strategy is key to developing inhibitors with high potency and selectivity for specific kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. The following tables summarize the IC50 values of representative this compound derivatives against various kinases and cancer cell lines, providing a comparative overview of their activity profiles.

Table 1: Inhibitory Activity of this compound Derivatives against Specific Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound A | PLK4 | < 0.1 | [1] |

| Compound B | Bcr-Abl (wild-type) | 4.6 | [2] |

| Compound C | Bcr-Abl (T315I mutant) | 15.4 | [2] |

| SR-1459 | ROCK-II | 13 | [3] |

| HM 1 | VEGFR2 | 100 | [4] |

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| C05 | IMR-32 | Neuroblastoma | 0.948 | [1] |

| C05 | MCF-7 | Breast Cancer | 0.979 | [1] |

| C05 | H460 | Non-small cell lung cancer | 1.679 | [1] |

| 5a | K562 | Chronic Myelogenous Leukemia | 9.32 ± 0.59 | [5] |

| 5a | A549 | Lung Carcinoma | 4.66 ± 0.45 | [5] |

| 5a | PC-3 | Prostate Cancer | 15.48 ± 1.33 | [5] |

| 5a | Hep-G2 | Hepatocellular Carcinoma | 12.67 ± 1.31 | [5] |

| 6a | K562 | Chronic Myelogenous Leukemia | 5.19 ± 0.29 | [5] |

| 6a | A549 | Lung Carcinoma | 8.21 ± 0.56 | [5] |

| 6a | PC-3 | Prostate Cancer | 6.12 ± 0.10 | [5] |

| 6a | Hep-G2 | Hepatocellular Carcinoma | 5.62 ± 1.76 | [5] |

Key Signaling Pathways Targeted by this compound Inhibitors

Many this compound-based inhibitors target kinases that are key components of critical intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Dysregulation of these pathways is a common feature of many cancers, making them attractive targets for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and indicates the points of inhibition by this compound derivatives targeting kinases such as Akt.

References

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-1H-Indazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-bromo-1H-indazole, a heterocyclic building block utilized in pharmaceutical research and development. Due to its potential hazards, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, recommended handling procedures, and emergency response protocols based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. It is harmful if swallowed and causes serious eye damage.[1]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |

Note: Skin and respiratory irritation classifications are for a related compound, this compound-3-carboxylic acid, and should be considered as potential hazards for this compound in the absence of specific data.

Hazard Pictograms

The "Corrosion" pictogram indicates the risk of serious eye damage, while the "Exclamation Mark" warns of its potential for oral toxicity, skin irritation, and respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 123-127 °C | |

| CAS Number | 53857-57-1 | [1] |

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.

| Body Part | Recommended Protection | Specifications & Notes |

| Eyes | Safety goggles or a face shield | Must provide protection against chemical splashes. |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart. |

| Body | Laboratory coat | A flame-retardant lab coat is recommended. |

| Respiratory | Dust mask (type N95) or respirator | To be used in a certified chemical fume hood to minimize inhalation of the powder. |

Weighing and Dispensing Protocol

Due to the powdered form of this compound, there is a significant risk of aerosolization during handling.

-

Preparation : Before handling the compound, ensure a designated work area within a certified chemical fume hood is clean and uncluttered. All necessary equipment, including spatulas, weigh boats, and waste containers, should be readily accessible.

-

Weighing :

-

Post-Handling : After dispensing, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all contaminated materials, including gloves and weigh boats, as hazardous waste.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4] Keep the container tightly sealed and clearly labeled.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |

Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

-

Evacuate : Immediately alert others in the vicinity and evacuate the area if necessary.

-

Assess : Determine the extent of the spill and whether it can be managed safely by laboratory personnel. For large spills, contact the institution's emergency response team.

-

Contain : For small spills, prevent the powder from spreading. Avoid dry sweeping, which can generate dust.[7]

-

Clean-up :

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent.

-

Dispose : All cleanup materials must be disposed of as hazardous waste.

Visualized Workflows

The following diagrams illustrate the logical flow of key safety and handling procedures for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, must be treated as hazardous waste.[9] Disposal should be carried out in accordance with local, state, and federal regulations. Do not dispose of this chemical into the environment.[5]

This technical guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols. Researchers are strongly encouraged to perform a risk assessment prior to commencing any work with this compound.

References

- 1. This compound | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.es [fishersci.es]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-BROMO-3-PHENYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 8. offices.austincc.edu [offices.austincc.edu]

- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 10. ehs.mst.edu [ehs.mst.edu]

The Core Mechanism of 5-bromo-1H-indazole in Oncology: A Technical Guide for Researchers

Introduction